5-Bromo-1-chloro-2-fluoro-3-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-fluoro-3-propoxybenzene: is an organic compound belonging to the family of halobenzenes. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. This compound is widely used in scientific research, particularly in the synthesis of new compounds and the study of halobenzenes’ properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene typically involves multiple steps of organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol and ether, and the reactions are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process may include the use of catalysts and controlled reaction environments to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms involving halobenzenes .
Biology and Medicine: In biological research, this compound may be used to study the interactions of halogenated benzene derivatives with biological molecules. It can also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene involves its interaction with molecular targets through its halogen atoms and propoxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
- 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene
- 5-Bromo-2-chloro-3-fluoropyridine
- 2-Chloro-3-fluoro-5-bromonitrobenzene
Comparison: Compared to similar compounds, 5-Bromo-1-chloro-2-fluoro-3-propoxybenzene is unique due to the specific arrangement of its halogen atoms and the presence of a propoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTBJBMKFBRRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.